molecular formula C10H12N2O3 B8694333 N-(2-ethyl-6-nitrophenyl)acetamide CAS No. 103150-73-8

N-(2-ethyl-6-nitrophenyl)acetamide

Cat. No.: B8694333
CAS No.: 103150-73-8
M. Wt: 208.21 g/mol
InChI Key: UIMSJZSDMRRHEL-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

103150-73-8

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(2-ethyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-3-8-5-4-6-9(12(14)15)10(8)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

UIMSJZSDMRRHEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of nitric acid (4.2 mL) in glacial acetic acid (5.2 mL)) was added drop wise to solution of N-(2-ethylphenyl)acetamide (Example 139f)(1.00 g, 6.13 mmol) in AcOH (22 mL) and acetic anhydride (18 mL) at 0° C. The reaction was stirred at 0° C. for 1 h, diluted with water (50 mL) and neutralized with Na2CO3 (pH˜8). The neutralized mixture was extracted with EtOAc (3×50 mL), the combined extract was washed with water and brine, and dried with anhydrous MgSO4. The filtrate was evaporated and the residue was purified on HPLC to give 0.62 g (48%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 9.81 (broad s, 1H), 7.68-7.73 (m, 1H), 7.57-7.62 (m, 1H), 7.39 (t, J=8.0 Hz, 1H), 2.64 (q, J=8.0 Hz, 2H), 2.00 (s, 3H), 1.10 (t, J=8.0 Hz, 3H).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

To a mixture of N-(2-ethylphenyl)acetamide (6.2 g, 38 mmol) in acetic acid (50 mL) was added dropwise fuming HNO3 (13 mL, 310 mmol) at a temperature of 50° C. to 55° C. The mixture was allowed to react at 55° C. for 2 hours and was subsequently cooled to RT, poured onto ice, and extracted with DCM. The organic layer was washed with water until the pH of the aqueous phase was >7. The organic layer was washed again with water, dried over Na2SO4, and the solvent evaporated. The residue was purified using flash chromatography eluting with MeOH/DCM (1:400) to give the title compound as a yellow solid (2.4 g, 30%; 48% purity). 1H NMR (400 MHz, CD3OD) δ 7.75 (1H, d, J=7.6 Hz), 7.62 (1H, d, J=7.6 Hz), 7.43 (1H, t, J=7.6 Hz), 2.71 (2H, q, J=7.6 Hz), 2.14 (3H, s), 1.21 (3H, t, J=7.6 Hz).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two

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